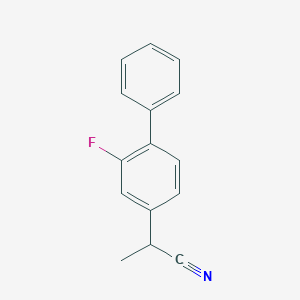
2-(2-Fluoro-4-biphenylyl)propionitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluoro-[1,1’-biphenyl]-4-yl)propanenitrile is an organic compound with the molecular formula C15H12FN It is a derivative of biphenyl, where one of the phenyl rings is substituted with a fluoro group at the ortho position and a propanenitrile group at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-[1,1’-biphenyl]-4-yl)propanenitrile typically involves the following steps:
Formation of 2-Fluoro-4-bromobiphenyl: This intermediate can be synthesized by the bromination of 2-fluorobiphenyl using bromine in the presence of a catalyst such as iron(III) bromide.
Nucleophilic Substitution: The 2-fluoro-4-bromobiphenyl undergoes a nucleophilic substitution reaction with a suitable nitrile source, such as sodium cyanide, in the presence of a polar aprotic solvent like dimethylformamide (DMF). The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of 2-(2-Fluoro-[1,1’-biphenyl]-4-yl)propanenitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Fluoro-[1,1’-biphenyl]-4-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: The fluoro group can be substituted by nucleophiles such as hydroxide ions or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.
Major Products
Oxidation: 2-(2-Fluoro-[1,1’-biphenyl]-4-yl)propanoic acid.
Reduction: 2-(2-Fluoro-[1,1’-biphenyl]-4-yl)propanamine.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-Fluoro-[1,1’-biphenyl]-4-yl)propanenitrile has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of active pharmaceutical ingredients, particularly in the development of anti-inflammatory drugs.
Materials Science: The compound is used in the synthesis of microporous organic polymers, which have applications in gas separation and thermal energy storage.
Analytical Chemistry: It is employed as an internal standard in gas chromatography-mass spectrometry for the analysis of environmental pollutants.
Mécanisme D'action
The mechanism of action of 2-(2-Fluoro-[1,1’-biphenyl]-4-yl)propanenitrile depends on its application. In pharmaceuticals, it may
Propriétés
Formule moléculaire |
C15H12FN |
|---|---|
Poids moléculaire |
225.26 g/mol |
Nom IUPAC |
2-(3-fluoro-4-phenylphenyl)propanenitrile |
InChI |
InChI=1S/C15H12FN/c1-11(10-17)13-7-8-14(15(16)9-13)12-5-3-2-4-6-12/h2-9,11H,1H3 |
Clé InChI |
OAVUAKGAEPSSLW-UHFFFAOYSA-N |
SMILES canonique |
CC(C#N)C1=CC(=C(C=C1)C2=CC=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde](/img/structure/B13972002.png)
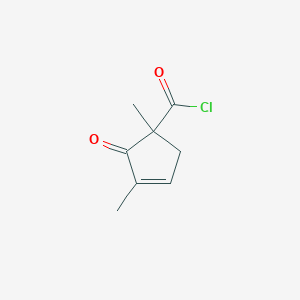
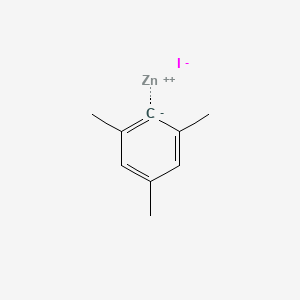
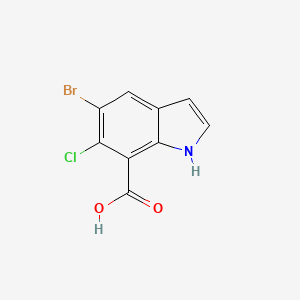
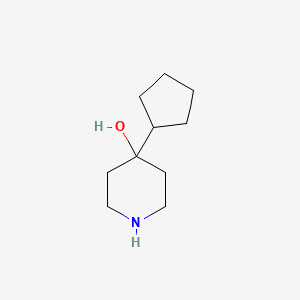
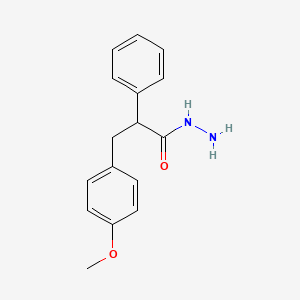
![Benzyl 5-bromo-2-cyclopropylspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13972027.png)
![1-Oxa-6-azaspiro[2.5]octa-4,7-diene-4-carboxamide](/img/structure/B13972028.png)
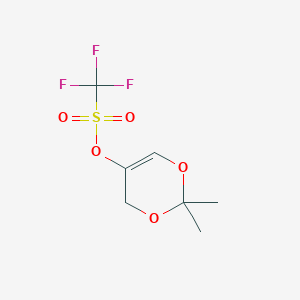

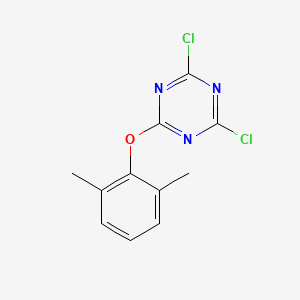
![2-Ethyl-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13972062.png)
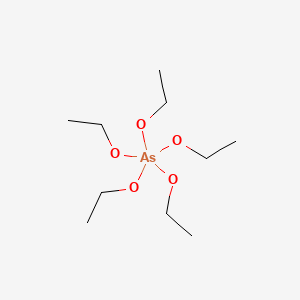
![tert-butyl (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)carbamate](/img/structure/B13972078.png)
